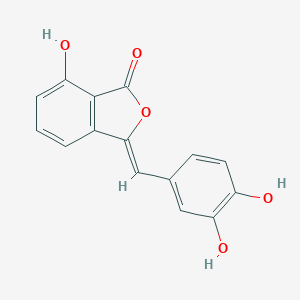
Thunberginol F
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thunberginol F is an isobenzofuranone that is 2-benzofuran-1(3H)-one substituted by a hydroxy group at position 7 and a 3,4-dihydroxybenzylidene group at position 3. It has been isolated from the roots of Scorzonera judaica. It has a role as a metabolite and a plant metabolite. It is a gamma-lactone, a member of catechols and an isobenzofuranone.
Wissenschaftliche Forschungsanwendungen
Biological Activities
Thunberginol F is part of a larger class of compounds known as thunberginols, which have demonstrated significant biological activities. Notably, this compound exhibits antiallergic and antimicrobial properties.
- Antiallergic Activity : Research indicates that this compound has a potent inhibitory effect on degranulation processes in mast cells, which are critical in allergic responses. In vitro studies have shown that it effectively reduces the release of pro-inflammatory cytokines such as TNF-alpha and IL-4 when exposed to allergens .
- Antimicrobial Activity : this compound has also shown efficacy against various oral bacteria, suggesting potential applications in dental health and infection control .
Pharmacological Applications
This compound's pharmacological applications are primarily centered around its neuroprotective and anti-inflammatory effects.
- Neuroprotection : Case studies reveal that this compound protects neuronal cells from stress-induced damage. For instance, it mitigates corticosterone-induced neuronal cell death by reducing oxidative stress markers and inflammatory responses .
- Stress Response Modulation : In animal models, this compound has been shown to attenuate anxiety-like behaviors induced by stress, indicating its potential as a therapeutic agent for anxiety disorders .
Potential in Diabetes Management
Emerging research suggests that this compound may play a role in managing diabetes through its effects on adipogenesis and glucose metabolism.
- Adipocyte Differentiation : Studies indicate that compounds from Hydrangea macrophylla, including this compound, enhance adipocyte differentiation and increase adiponectin levels, which are crucial for glucose homeostasis .
- Blood Glucose Regulation : Animal studies have shown that administration of this compound leads to reduced blood glucose levels and improved insulin sensitivity, highlighting its potential as an anti-diabetic agent .
Data Summary
The following table summarizes key findings related to the applications of this compound:
Eigenschaften
CAS-Nummer |
147666-82-8 |
|---|---|
Molekularformel |
C15H10O5 |
Molekulargewicht |
270.24 g/mol |
IUPAC-Name |
(3Z)-3-[(3,4-dihydroxyphenyl)methylidene]-7-hydroxy-2-benzofuran-1-one |
InChI |
InChI=1S/C15H10O5/c16-10-5-4-8(6-12(10)18)7-13-9-2-1-3-11(17)14(9)15(19)20-13/h1-7,16-18H/b13-7- |
InChI-Schlüssel |
CFXQRFYFWXTZOJ-QPEQYQDCSA-N |
SMILES |
C1=CC2=C(C(=C1)O)C(=O)OC2=CC3=CC(=C(C=C3)O)O |
Isomerische SMILES |
C1=CC\2=C(C(=C1)O)C(=O)O/C2=C\C3=CC(=C(C=C3)O)O |
Kanonische SMILES |
C1=CC2=C(C(=C1)O)C(=O)OC2=CC3=CC(=C(C=C3)O)O |
Synonyme |
thunberginol F |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















